Introduction: The Significance of Selective Deuteration in a Tertiary Alcohol
Introduction: The Significance of Selective Deuteration in a Tertiary Alcohol
An In-Depth Technical Guide to tert-Butanol-1,1,1,3,3,3-d6: Chemical Properties, Structure, and Applications
In the landscape of chemical research and pharmaceutical development, isotopic labeling is a cornerstone technique for elucidating reaction mechanisms, tracing metabolic pathways, and enhancing analytical sensitivity. Deuterium (²H or D), a stable isotope of hydrogen, offers a subtle yet powerful modification to a molecule's properties. Its increased mass compared to protium (¹H) leads to a stronger C-D bond, which can significantly alter reaction kinetics—a phenomenon known as the Kinetic Isotope Effect (KIE).
This guide focuses on a specifically deuterated isotopologue: tert-butanol-1,1,1,3,3,3-d6, or (CD₃)₂(CH₃)COH. Unlike its fully deuterated counterpart, tert-butanol-d10, this molecule possesses a unique combination of deuterated and non-deuterated methyl groups attached to a central tertiary carbon. This selective labeling makes it an invaluable tool for precise investigations where the reactivity of specific methyl groups is under scrutiny. For researchers, scientists, and drug development professionals, understanding the distinct properties and applications of this compound is critical for designing robust and insightful experiments.
This document provides a comprehensive overview of the chemical and physical properties, molecular structure, and key applications of tert-butanol-1,1,1,3,3,3-d6, grounded in authoritative references and field-proven insights.
Part 1: Molecular Structure and Physicochemical Properties
The defining feature of tert-butanol-1,1,1,3,3,3-d6 is its molecular architecture. It is a tertiary alcohol where two of the three methyl groups bonded to the central carbon are perdeuterated.
Caption: Molecular structure of tert-butanol-1,1,1,3,3,3-d6.
The IUPAC name for this compound is 1,1,1,3,3,3-hexadeuterio-2-methylpropan-2-ol.[1][2] Its physical and chemical properties are summarized below. Note that while some experimental values for this specific isotopologue are not widely published, they can be reliably inferred to be very close to those of non-deuterated tert-butanol.
| Property | Value | Source |
| IUPAC Name | 1,1,1,3,3,3-hexadeuterio-2-methylpropan-2-ol | [1][2] |
| Synonyms | tert-Butanol-D6 (dimethyl-D6), tert-Butyl-1,1,1,3,3,3-d6 Alcohol | [2] |
| CAS Number | 53853-65-9 | [2] |
| Molecular Formula | C₄H₄D₆O | [1] |
| Molecular Weight | 80.16 g/mol | [1] |
| Exact Mass | 80.110825414 Da | [1] |
| Appearance | Colorless liquid or solid | [3][4] |
| Melting Point | ~25 °C (for non-deuterated form) | [5] |
| Boiling Point | ~83 °C (for non-deuterated form) | [5] |
| Density | ~0.775 g/mL at 25 °C (for non-deuterated form) | [5] |
| Solubility | Miscible with water, ethanol, and diethyl ether | [6] |
Part 2: Core Applications in Scientific Research
The strategic placement of deuterium atoms makes tert-butanol-d6 a versatile tool for a range of sophisticated applications.
Application 1: Probing Reaction Mechanisms via Kinetic Isotope Effect (KIE) Studies
The primary application for this molecule is in the study of reaction mechanisms. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed significantly slower when a deuterium atom is substituted at that position.[7]
By comparing the reaction rate of tert-butanol with that of tert-butanol-1,1,1,3,3,3-d6, researchers can determine if the methyl C-H bonds are broken during the slowest step of a reaction. For example, in studies of alcohol dehydration over a catalyst, a KIE (kH/kD > 1) would suggest a mechanism involving C-H bond activation, such as a concerted E2 elimination pathway.[8] The presence of the non-deuterated methyl group acts as an internal control, allowing for complex NMR and mass spectrometry studies to distinguish the reactivity of different parts of the molecule.
Caption: Experimental workflow for a Kinetic Isotope Effect study.
Application 2: Isotopic Labeling for Mechanistic and Metabolic Tracing
Beyond KIE studies, tert-butanol-d6 serves as a labeled compound for tracing the fate of molecules in complex chemical and biological systems.[9][10]
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Mechanistic Studies: In organic synthesis, reacting tert-butanol-d6 to, for example, create a deuterated tert-butyl protecting group, allows chemists to introduce a "heavy" tag into a larger molecule. The fate of this tag can be followed through multi-step syntheses using mass spectrometry, providing certainty about molecular transformations.
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Metabolic Research: When used in biochemical assays, the deuterium atoms act as tracers.[9] Researchers can track how a compound containing the deuterated tert-butyl moiety is metabolized by cells or enzymes, identifying the resulting metabolites by their characteristic mass shift in a mass spectrometer.
Application 3: Advanced NMR Spectroscopy
While fully deuterated solvents are common in NMR, selectively labeled compounds like tert-butanol-d6 have specialized uses.
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Simplifying Spectra: In complex ¹H NMR spectra, the replacement of six protons with deuterons removes their signals, potentially simplifying overlapping regions and aiding in the assignment of the remaining proton signals (in this case, the lone methyl and hydroxyl protons).
-
Probing Molecular Dynamics: The tert-butyl group is often used as an NMR probe because its three equivalent methyl groups give a sharp, intense singlet, even in large biomolecules, provided it retains rotational freedom.[11] Using tert-butanol-d6 allows for studies where the dynamics of specific parts of a molecule can be isolated and compared.
Part 3: Experimental Protocol - Synthesis of a Deuterated Alkene via Dehydration
This protocol provides a conceptual framework for using tert-butanol-1,1,1,3,3,3-d6 in a practical laboratory setting to synthesize a deuterated product and demonstrate the principles of isotopic labeling.
Objective: To perform an acid-catalyzed dehydration of tert-butanol-1,1,1,3,3,3-d6 to produce deuterated isobutylene and observe the incorporation of the deuterium label.
Materials:
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tert-Butanol-1,1,1,3,3,3-d6
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Concentrated Sulfuric Acid (H₂SO₄) or Alumina (Al₂O₃) catalyst
-
Distillation apparatus
-
Ice bath
-
Anhydrous Calcium Chloride (drying agent)
-
NMR tubes and deuterated chloroform (CDCl₃) for analysis
Methodology:
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Reactor Setup: Assemble a simple distillation apparatus. In a round-bottom flask, place 5.0 g of tert-butanol-1,1,1,3,3,3-d6.
-
Causality: A distillation setup is used because the product, isobutylene, is a gas at room temperature and will distill as it is formed, driving the reaction to completion according to Le Châtelier's principle.
-
-
Catalyst Addition: Slowly add 1 mL of concentrated sulfuric acid to the flask while cooling it in an ice bath. Alternatively, for a solid-phase catalysis, use a packed bed of activated alumina heated to the reaction temperature.
-
Causality: Strong acid is required to protonate the hydroxyl group, turning it into a good leaving group (water) and initiating the elimination reaction to form a carbocation intermediate. The ice bath controls the initial exothermic reaction of mixing acid and alcohol.
-
-
Reaction: Gently heat the mixture to approximately 80-90 °C. The gaseous product will begin to distill.
-
Causality: This temperature provides sufficient energy to overcome the activation energy for the dehydration reaction without causing significant side reactions.
-
-
Product Collection: Pass the evolved gas through a drying tube containing anhydrous calcium chloride and collect the product in a cold trap cooled with a dry ice/acetone bath or liquid nitrogen.
-
Causality: The drying tube removes any co-distilled water. The cold trap is essential to condense the gaseous isobutylene product (boiling point: -7 °C) into a liquid for analysis.
-
-
Analysis:
-
Mass Spectrometry (GC-MS): Analyze the collected product to confirm its mass. The expected product, 2-methyl-1,1,3,3-d4-prop-1-ene or 1,1-dideuterio-2-(dideuteriomethyl)prop-1-ene, will have a distinct molecular ion peak corresponding to its increased mass from the deuterium labels.
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NMR Spectroscopy (¹H and ²H NMR): Dissolve a small sample in CDCl₃. The ¹H NMR spectrum will show simplified signals compared to non-deuterated isobutylene. The ²H NMR will show a signal confirming the presence and chemical environment of the deuterium atoms.
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Conclusion
Tert-butanol-1,1,1,3,3,3-d6 is more than just a heavy version of a common solvent. Its specific isotopic labeling pattern provides a sophisticated tool for detailed scientific inquiry. By leveraging the subtle differences in bond strength and nuclear properties between hydrogen and deuterium, researchers can unlock profound insights into reaction kinetics, metabolic processes, and molecular dynamics. As analytical techniques become more sensitive, the utility of such precisely labeled compounds will only continue to grow, making them indispensable assets in the modern research and development laboratory.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13000132, Tert-butanol-1,1,1,3,3,3-D6. Retrieved from [Link]
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Ataman Kimya. (n.d.). TERT-BUTYL ALCOHOL. Retrieved from [Link]
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Kieboom, A. P. G., & van Bekkum, H. (1979). Catalytic Dehydration of Alcohols. Kinetic Isotope Effect for the Dehydration of t-Butanol. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6386, tert-Butanol. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]
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Ortega, G., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 15). 10.3B: Kinetic Isotope Effects. Retrieved from [Link]
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